![molecular formula C44H34Cl2P2Ru B7979786 [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride](/img/structure/B7979786.png)
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride” is known as [(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride. This compound is a coordination complex that contains ruthenium as the central metal atom, coordinated with two diphenylphosphino groups and two chloride ions. It is often used in various catalytic processes due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium complex. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligand substitution reactions can occur, where the chloride ions or diphenylphosphino groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes or metallic ruthenium.
科学研究应用
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of metal-based drugs.
Environmental Chemistry: The compound is studied for its role in environmental remediation processes, such as the catalytic degradation of pollutants.
作用机制
The mechanism by which [(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride exerts its effects involves coordination chemistry principles. The ruthenium center can undergo various oxidation and reduction processes, allowing it to participate in catalytic cycles. The diphenylphosphino groups act as ligands, stabilizing the ruthenium center and facilitating its interaction with substrates. The chloride ions can be replaced by other ligands, enabling the compound to adapt to different catalytic environments.
相似化合物的比较
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride can be compared with other similar compounds, such as:
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) dichloride: Similar structure but with palladium as the central metal.
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]platinum(II) dichloride: Similar structure but with platinum as the central metal.
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]nickel(II) dichloride: Similar structure but with nickel as the central metal.
The uniqueness of [(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride lies in its specific catalytic properties and the stability of the ruthenium center under various reaction conditions.
属性
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFIUAVPOJGEBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34Cl2P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
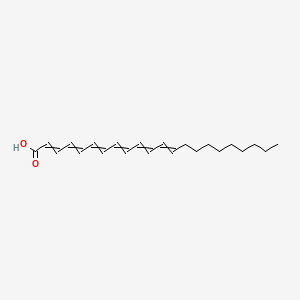
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid](/img/structure/B7979710.png)
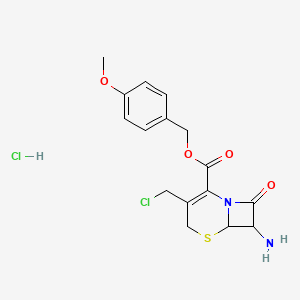
![Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], cyclic (3-->5)-disulfide](/img/structure/B7979732.png)
![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide](/img/structure/B7979745.png)
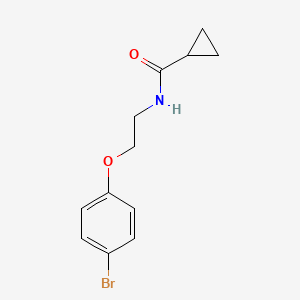
![2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B7979756.png)
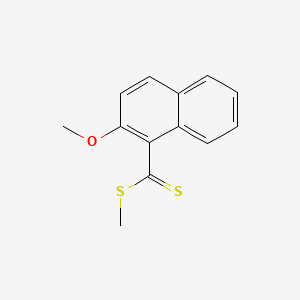
![ethyl 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-hydroxy-2-methylpropanoate](/img/structure/B7979775.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7979793.png)
![Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B7979799.png)
![3-(8-methoxycarbonyl-7-methyl-4-oxo-8H-pyrazolo[5,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B7979810.png)
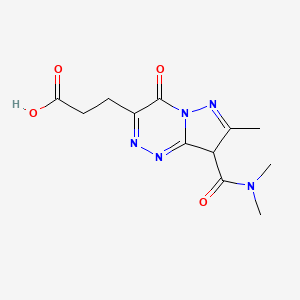
![2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-2-yl]acetic acid](/img/structure/B7979817.png)
